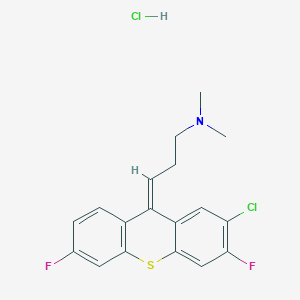
3-(2-Chloro-3,6-Difluoro-9H-Thioxanthen-9-Ylidene)-N,N-Dimethyl-1-Propanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-3,6-Difluoro-9H-Thioxanthen-9-Ylidene)-N,N-Dimethyl-1-Propanamine Hydrochloride is a chemical compound with the molecular formula C18H17Cl2F2NS.
Preparation Methods
The synthesis of 3-(2-Chloro-3,6-Difluoro-9H-Thioxanthen-9-Ylidene)-N,N-Dimethyl-1-Propanamine Hydrochloride involves several steps. The synthetic route typically includes the reaction of thioxanthene derivatives with chlorinating and fluorinating agents under controlled conditions. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where chlorine or fluorine atoms are replaced by other functional groups. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. .
Scientific Research Applications
3-(2-Chloro-3,6-Difluoro-9H-Thioxanthen-9-Ylidene)-N,N-Dimethyl-1-Propanamine Hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 3-(2-Chloro-3,6-Difluoro-9H-Thioxanthen-9-Ylidene)-N,N-Dimethyl-1-Propanamine Hydrochloride stands out due to its unique structural features and reactivity. Similar compounds include:
- N-[3-(2-Chloro-3,6-Difluoro-9H-Thioxanthen-9-Ylidene)propyl]-N,N-Dimethylamine
- Other thioxanthene derivatives with varying substituents .
Properties
Molecular Formula |
C18H17Cl2F2NS |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
(3Z)-3-(2-chloro-3,6-difluorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H16ClF2NS.ClH/c1-22(2)7-3-4-12-13-6-5-11(20)8-17(13)23-18-10-16(21)15(19)9-14(12)18;/h4-6,8-10H,3,7H2,1-2H3;1H/b12-4-; |
InChI Key |
UXYOISSZFAOQLQ-XHNKNCTESA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=C(C=C(C=C2)F)SC3=CC(=C(C=C31)Cl)F.Cl |
Canonical SMILES |
CN(C)CCC=C1C2=C(C=C(C=C2)F)SC3=CC(=C(C=C31)Cl)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


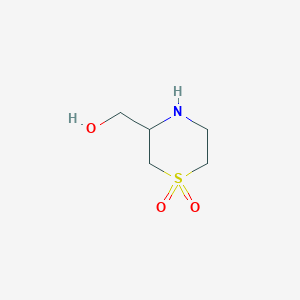
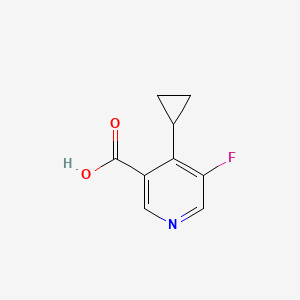
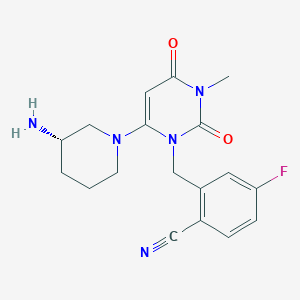
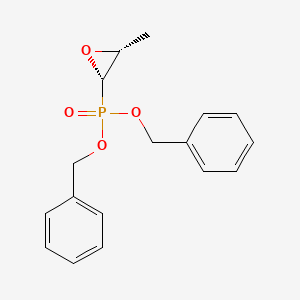
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)


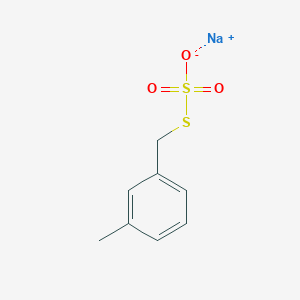
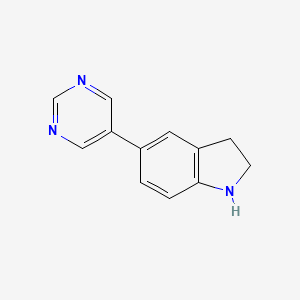
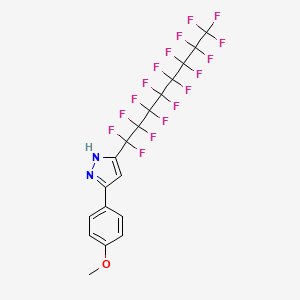
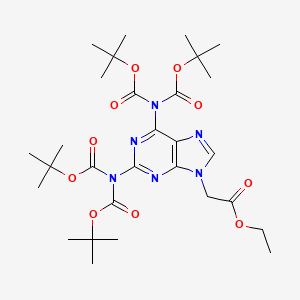
![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)
![5-Chloropyrimido[4,5-c]pyridazine](/img/structure/B12851387.png)
![N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12851392.png)
